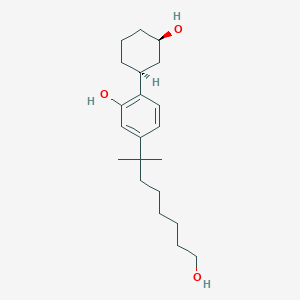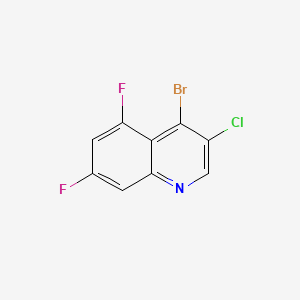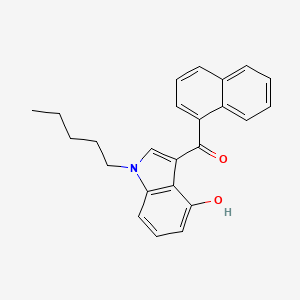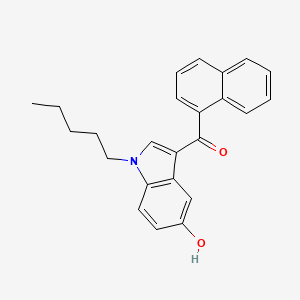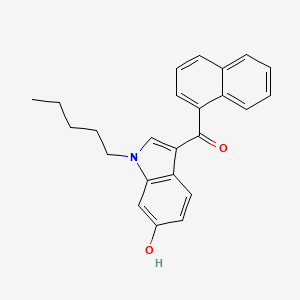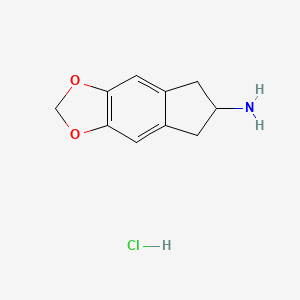
MDAI (hydrochloride)
説明
Synthesis Analysis
The chemical structure of MDAI is indirectly derived from that of the illicit drug MDA . MDAI can be produced from 3-(3,4-methylenedioxyphenyl)propionic acid which is converted to the acid chloride and then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with HCl afforded the hydroxyimino ketone . This is reduced to the 2-aminoindan following a modification of Nichols’ earlier method from a paper discussing DOM analogues .Chemical Reactions Analysis
MDAI has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates that MDAI has selective affinity for the serotonin transporter (SERT) .科学的研究の応用
Toxicity Overview and Update : MDAI is structurally similar to MDMA and shares its behavioural properties. It began recreational use in Europe around 2007, with increased usage noted after 2009. Limited scientifically based literature exists on its pharmacological, physiological, psychopharmacological, and toxicological characteristics (Corkery, Elliott, Schifano, Corazza, & Ghodse, 2013).
Study on Metabolism in Rats : The main metabolic pathways of MDAI involve oxidative demethylenation followed by O-methylation and N-acetylation, resulting in several identified metabolites. A significant portion of administered MDAI is excreted unchanged (Žídková et al., 2017).
Emerging Toxicity in Rats : MDAI is seen as a non-neurotoxic ecstasy replacement among recreational users. However, it has been implicated in severe intoxications. Research shows that MDAI has fast pharmacokinetics, accumulates in lipophilic tissues, and its behavioural effects are consistent with mild stimulation and anxiolysis. Surprisingly, it is more lethal subcutaneously than previously thought (Páleníček et al., 2016).
Aminoindanes as Potential 'Legal Highs' : MDAI, along with other aminoindanes, is advertised as a 'research chemical' and could become the next wave of 'legal highs'. This paper reviews the chemistry, pharmacology, and toxicological aspects of aminoindanes (Sainsbury, Kicman, Archer, King, & Braithwaite, 2011).
特性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8;/h3-4,8H,1-2,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZYWEZDXRXACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC3=C(C=C21)OCO3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101348193 | |
| Record name | 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MDAI (hydrochloride) | |
CAS RN |
155344-90-4 | |
| Record name | Mdai hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155344904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDAI HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47MXF5BD24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



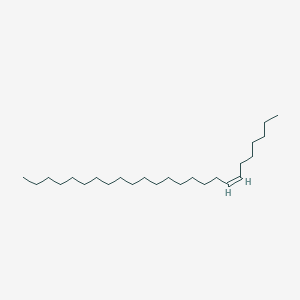
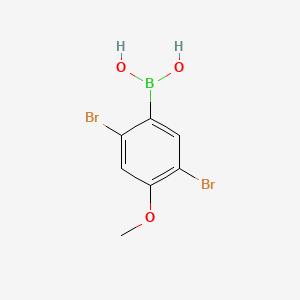
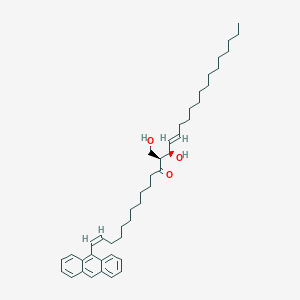
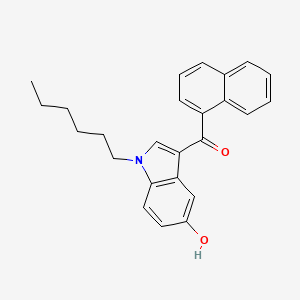
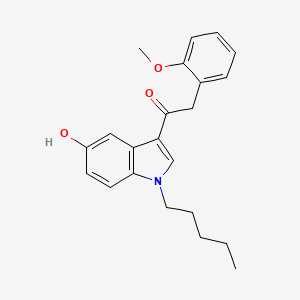
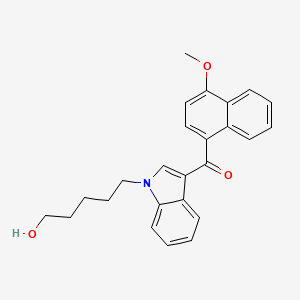
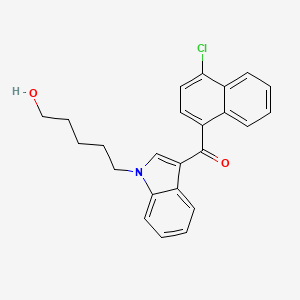
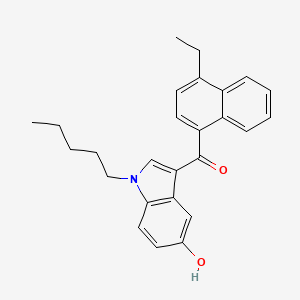
![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, cis-(9CI)](/img/structure/B594052.png)
